Cas no 1804494-59-4 (4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide)
4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide
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- Inchi: 1S/C6H4ClF2IN2O2S/c7-2-1-3(10)12-4(6(8)9)5(2)15(11,13)14/h1,6H,(H2,11,13,14)
- InChI Key: JSPXZNPDJFSTMU-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C(C(F)F)=N1)S(N)(=O)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 324
- XLogP3: 1.4
- Topological Polar Surface Area: 81.4
4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029047985-1g |
4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide |
1804494-59-4 | 97% | 1g |
$1,445.30 | 2022-04-02 |
4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide
Research Brief on 4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide (CAS: 1804494-59-4)
The compound 4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide (CAS: 1804494-59-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide as a versatile intermediate in the synthesis of novel sulfonamide-based therapeutics. Sulfonamides are known for their broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of halogen atoms (chloro and iodo) and a difluoromethyl group in this compound enhances its reactivity and potential for selective binding to biological targets.
One of the key advancements in the research of this compound is its application in the development of kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Preliminary in vitro studies have demonstrated that derivatives of 4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide exhibit promising inhibitory activity against specific kinases, suggesting its potential as a scaffold for targeted therapies.
In addition to its role in kinase inhibition, recent investigations have explored the compound's utility in radiopharmaceuticals. The iodine atom in the molecule makes it a candidate for radiolabeling, enabling its use in imaging and diagnostic applications. Researchers have successfully incorporated this compound into radiotracers for positron emission tomography (PET), providing new tools for non-invasive disease monitoring.
The synthesis of 4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide has also been optimized in recent studies. Novel synthetic routes have been developed to improve yield and purity, addressing previous challenges related to scalability. These advancements are critical for facilitating further preclinical and clinical evaluations of the compound and its derivatives.
Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Ongoing research is focused on structure-activity relationship (SAR) studies to identify the most pharmacologically active derivatives and minimize potential off-target effects. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into therapeutic applications.
In conclusion, 4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide represents a promising candidate in the field of medicinal chemistry, with potential applications in kinase inhibition and radiopharmaceuticals. Continued research and development efforts will be essential to unlock its full therapeutic potential and address existing challenges in drug design and delivery.
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